(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of thiazolopyrimidine, a type of heterocyclic compound that contains both a thiazole ring and a pyrimidine ring . These types of compounds are often found in various drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Computational tools such as density functional theory (DFT) can be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ethyl ester group could undergo hydrolysis, and the double bond in the benzylidene moiety could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like the ester and the phenol could impact its solubility .Scientific Research Applications
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their antimicrobial properties. They have shown potential as kinase inhibitors and in treating diseases associated with angiogenesis such as those involving platelet-derived growth factor (PDGFr), fibroblast growth factor (FGFr), and epidermal growth factor (EGFr) .
Antifungal and Antioxidant Properties
These compounds have also demonstrated moderate-to-high antifungal activities and could serve as antioxidants .
Pharmacological Evaluation
Thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for various pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects .
HIV Therapy
Novel thiazolone[3,2-a]pyrimidine-containing RNase H inhibitors have been developed based on these derivatives for potential HIV therapy .
Cytotoxic Activity
Some thiazolo[3,2-a]pyrimidine molecules have been synthesized and evaluated for in vitro cytotoxic activities .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution . The presence of the hydroxyphenyl group could potentially enable hydrogen bonding with target proteins, influencing their function .
Biochemical Pathways
The compound is likely involved in the purine and pyrimidine biosynthesis pathways . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes. The compound might affect these pathways by acting as an inhibitor or activator of certain enzymes, thereby altering the balance of nucleotide pools .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is plausible that it is well-absorbed and distributed throughout the body. The presence of the ethyl ester group might enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its bioavailability .
Result of Action
Given its structural features, it might interfere with the normal functioning of certain proteins or enzymes, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with target proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(26)12-10-15/h4-13,20,26H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPVECWDPTYVAE-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)O)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
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